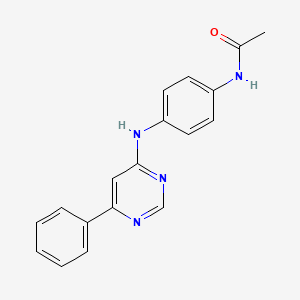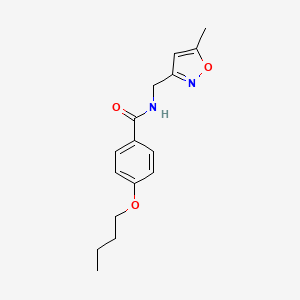
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents Development A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, closely related in structure to 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide, was prepared in the search for antidiabetic agents. Through structure-activity relationship studies, these compounds led to the identification of promising drug candidates for treating diabetes mellitus, demonstrating the potential application of similar structures in developing new antidiabetic medications (Nomura et al., 1999).
Antitumor Activity Research on N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlighted its potential antitumor effect alongside excellent bioactivities. This compound was synthesized from commercially available materials, showcasing its feasibility for further development into antitumor drugs, suggesting the relevance of studying similar compounds for their antitumor properties (Bin, 2015).
Material Science Aromatic Polyamides
New aromatic polyamides containing benzonitrile units and pendent acetoxybenzamide groups have been synthesized, displaying good thermal stability and solubility in certain solvents. These polymers can be transformed into thin films, offering applications in material science, particularly in creating materials with specific thermal and mechanical properties (Sava et al., 2003).
Atypical Antipsychotic Agents The development of cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists showcased the potential of these compounds as atypical antipsychotic agents. This research indicates the importance of similar chemical structures in the search for new treatments for schizophrenia and related disorders, highlighting their potential low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Neuropharmacology GABAA Receptors
Research into compounds structurally related to 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide led to the identification of a selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors. This compound demonstrates oral bioavailability, CNS penetration, and cognition-enhancing properties without the adverse effects typically associated with nonselective GABA(A) inverse agonists, suggesting potential applications in neuropharmacology and the treatment of cognitive disorders (Chambers et al., 2004).
Eigenschaften
IUPAC Name |
4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGHJPTEAUQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

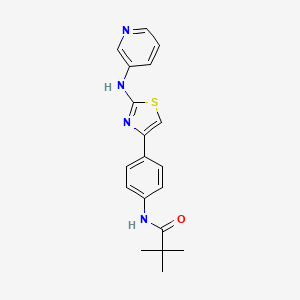
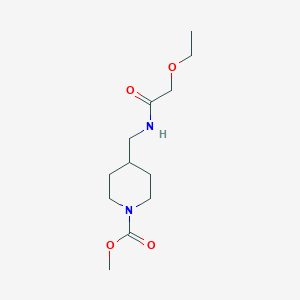

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

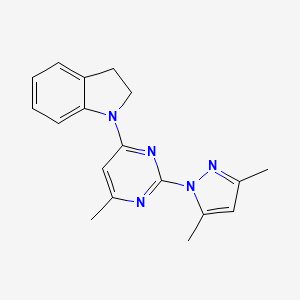
![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)
